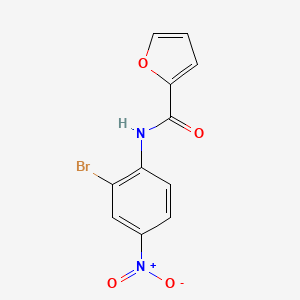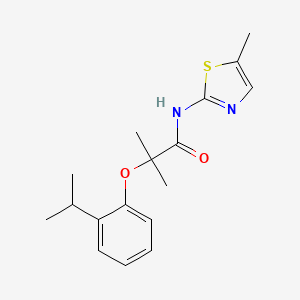
N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various medical conditions. It is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide works by selectively inhibiting COX-2, an enzyme that is responsible for producing prostaglandins in the body. By blocking the production of prostaglandins, N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide reduces pain and inflammation in the affected area. Unlike traditional NSAIDs, which also inhibit COX-1, N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has a lower risk of causing gastrointestinal side effects.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has several biochemical and physiological effects on the body. It reduces the production of prostaglandins, which are responsible for causing pain and inflammation in the body. It also reduces the activity of neutrophils, which are immune cells that contribute to inflammation. Additionally, N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has been shown to have anti-angiogenic properties, which means it can inhibit the growth of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has several advantages for use in lab experiments. It is a selective COX-2 inhibitor, which means it has a specific target in the body. It also has a lower risk of causing gastrointestinal side effects compared to traditional NSAIDs. However, N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has some limitations in lab experiments. It is not suitable for use in cell culture studies due to its poor solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide. One area of research is the potential use of N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide in the treatment of cancer. Studies have shown that N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has anti-angiogenic properties, which means it could be used to inhibit the growth of new blood vessels in tumors. Another area of research is the potential use of N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide in the treatment of Alzheimer's disease. Studies have shown that N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide can reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease. Finally, there is a need for further research on the long-term safety and efficacy of N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide in various medical conditions.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide involves several steps, including the reaction of 2-ethyl-6-methylphenol with propyl bromide to form 2-ethyl-6-methylphenyl propyl ether. This ether is then reacted with 4-chlorobenzoyl chloride to form N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various medical conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has been shown to be effective in reducing pain and inflammation in these conditions, and it is often used as an alternative to traditional NSAIDs due to its lower risk of gastrointestinal side effects.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-13-22-17-11-9-16(10-12-17)19(21)20-18-14(3)7-6-8-15(18)5-2/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCTAZZHJPLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102102.png)
![2-(4-chlorobenzyl)-4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5102114.png)

![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5102125.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5102150.png)

![diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5102167.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)


![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)